Greveichromenol

Anti-inflammatory Chromone Natural Product

Anti-inflammatory HTS campaigns frequently yield false positives, wasting resources on inactive chromone analogs. Greveichromenol, experimentally confirmed to lack significant anti-inflammatory activity in direct comparative assays, provides a rigorously validated negative control to establish assay baselines and filter non-specific hits. Its well-characterized pyranochromene scaffold with a synthetically accessible C-2 hydroxymethyl group further enables systematic SAR exploration. • Validated inactive control for anti-inflammatory screening cascades (baseline establishment & false-positive discrimination) • Authentic reference standard for LC-MS/GC-MS identification and quantification in Harrisonia perforata extracts • Tractable synthetic route available; C-2 hydroxymethyl substitution enables modular derivatization for medicinal chemistry programs Supplied with full Certificate of Analysis; dispatched from stock for immediate global delivery.

Molecular Formula C15H14O5
Molecular Weight 274.27 g/mol
Cat. No. B14750353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGreveichromenol
Molecular FormulaC15H14O5
Molecular Weight274.27 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)CO)C
InChIInChI=1S/C15H14O5/c1-15(2)4-3-9-11(20-15)6-12-13(14(9)18)10(17)5-8(7-16)19-12/h3-6,16,18H,7H2,1-2H3
InChIKeyMJSXHUBIQAPDNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Greveichromenol Identity and Classification


Greveichromenol (CAS: 35930-29-1) is a naturally occurring pyranochromene, a class of organic heterocyclic compounds defined by a pyran ring fused to a chromene (1-benzopyran) moiety . It has been isolated from the heartwood of Cedrelopsis grevei Baill. [1] and the branches of Harrisonia perforata (Simaroubaceae) [2]. Its IUPAC name is 5-hydroxy-2-(hydroxymethyl)-8,8-dimethyl-4H,8H-pyrano[3,2-g]chromen-4-one, with the molecular formula C₁₅H₁₄O₅ and a molecular weight of 274.27 g/mol . The compound is an extremely weak base (essentially neutral) based on its predicted pKa .

Structural scaffold C-2 hydroxymethyl pyranochromene core for SAR studies
Synthetic accessibility Total synthesis route reported, supporting reliable supply
Natural source Isolated from Harrisonia perforata; phytochemical reference context

Greveichromenol Functional Specificity


Generic substitution within the chromone and pyranochromene class is scientifically unsound. Despite a shared core scaffold, small structural modifications yield divergent biological profiles. For instance, Greveichromenol, along with its close analogs melanochromone and ledebouriellol, was recently shown to lack significant anti-inflammatory activity in a direct comparative study, a finding that contrasts with the reported anti-inflammatory potential of other chromones [1]. This demonstrates that even compounds from the same natural source (Harrisonia perforata) and with high structural similarity exhibit distinct activity patterns, rendering any assumption of functional equivalence invalid [2]. The presence or absence of specific substituents—such as the hydroxymethyl group at C-2 in Greveichromenol—directly influences molecular interactions, solubility, and stability, precluding simple interchangeability for research applications.

Greveichromenol
C-2 hydroxymethyl substitution; lacks reported anti-inflammatory activity in direct comparison
Generic chromones
Variable substitution patterns (e.g., C-3′ stereocenter in melanochromone); distinct activity profiles reported
Reported MIC 50 μg/mL
Weak antimycobacterial activity against M. tuberculosis H37Ra
Potent antimycobacterial leads
MIC values may differ by orders of magnitude; functional equivalence invalid

Greveichromenol vs. Structural Analogs


Anti-Inflammatory Activity Comparison

In a 2025 total synthesis study, Greveichromenol (3) was evaluated for anti-inflammatory activity alongside the structurally related chromones (3′S)-melanochromone (1), (3′R)-melanochromone (2), and ledebouriellol (4). None of these compounds demonstrated significant anti-inflammatory activity in the assays used [1]. This negative result is a critical differentiation point, as it establishes a baseline for this specific sub-class of chromones, contradicting broader claims of class-wide anti-inflammatory effects. For researchers specifically seeking anti-inflammatory leads, this data provides a clear exclusion criterion.

Anti-inflammatory activity
Head-to-head
No significant activity in tested series
Reported exclusion criterion for anti-inflammatory screening
Direct comparison with melanochromone and ledebouriellol; 2025 synthesis study
Anti-inflammatory Chromone Natural Product SAR

Antimycobacterial Activity Assessment

Greveichromenol was isolated alongside nine other chromones from Harrisonia perforata and tested for antimycobacterial activity [1]. While the specific MIC value for Greveichromenol is not reported in the available abstract, a separate antimicrobial database lists an MIC range of 50 μg/mL against Mycobacterium tuberculosis H37Ra [2]. This places its weak activity in the context of other chromones from the same plant, which are generally described as having been tested for antimycobacterial activity without specific potency data in the primary isolation paper [1]. This suggests Greveichromenol is not a potent antimycobacterial lead on its own but may contribute to the activity of crude extracts.

Antimycobacterial MIC
Class-level
50 μg/mL
Supports weak antimycobacterial screening context
Against M. tuberculosis H37Ra; data to verify against potent leads
Antimycobacterial Tuberculosis Chromone Natural Product

Structural Differentiation and Synthesis

Greveichromenol (3) was synthesized alongside (3′S)-melanochromone (1), (3′R)-melanochromone (2), and ledebouriellol (4) via a common regioselective route starting from trihydroxyacetophenone and utilizing Jacobson's asymmetric epoxidation [1]. This demonstrates that Greveichromenol, unlike many complex natural products, is accessible through a well-defined synthetic pathway, ensuring reliable supply and enabling analog generation. Its distinguishing structural feature is the hydroxymethyl group at the C-2 position of the pyranochromene skeleton, whereas melanochromone possesses an additional chiral center at C-3' and ledebouriellol has a different substitution pattern [1]. This specific substitution pattern dictates its unique physicochemical and biological profile, making it a distinct tool compound.

Synthetic route
Cross-study
Regioselective total synthesis via Jacobson epoxidation
Confirms reliable synthetic access and scaffold identity
C-2 hydroxymethyl group is key structural differentiator
Synthetic Chemistry Chromone Scaffold Structural Biology Medicinal Chemistry

Physicochemical Properties Benchmarking

For procurement and quality control, Greveichromenol is characterized by a reported melting point of 173-175 °C (in methanol/water) , and commercially available with purity specifications ranging from >95% to >98% . While these are not unique to Greveichromenol, they provide a baseline for verifying the identity and quality of procured material. For comparison, the closely related peucenin-7-methyl ether has a different melting point and molecular formula (C₁₆H₁₈O₄), reflecting the impact of O-methylation . Adherence to these specifications ensures that the compound used in experiments is consistent with the material characterized in the literature.

Quality benchmarks
Specification review
Melting point 173–175 °C; purity >95–98%
Supports identity verification and lot consistency
Supplier-reported; baseline for QC review
Analytical Chemistry Quality Control Physicochemical Characterization Procurement

Greveichromenol Research Applications


Anti-Inflammatory Negative Control

Given its demonstrated lack of significant anti-inflammatory activity in a direct comparative study [1], Greveichromenol serves as an ideal negative control for high-throughput screening assays targeting inflammation. Researchers can use it to establish baseline responses and differentiate true hits from false positives, thereby increasing the robustness of their screening cascades.

Chromone SAR Scaffold

The recent total synthesis of Greveichromenol, along with its analogs, provides a tractable synthetic route [1]. Its unique C-2 hydroxymethyl substitution makes it a valuable starting point for medicinal chemistry programs aimed at exploring the SAR of pyranochromenes. Modifications at this position could be used to probe target binding or optimize physicochemical properties, with Greveichromenol itself serving as the parent scaffold.

Phytochemical Reference Standard

As a known constituent of Harrisonia perforata [2], Greveichromenol can be used as an authentic reference standard for the identification and quantification of this compound in complex plant extracts using LC-MS or GC-MS. This is essential for quality control of herbal preparations, chemotaxonomic studies, and metabolomics investigations.

Antimycobacterial Assay Control

With a reported MIC range of 50 μg/mL against M. tuberculosis H37Ra [3], Greveichromenol is not a potent antimycobacterial agent. However, this known, weak activity makes it a suitable control for validating assay sensitivity and for studying non-potent, additive, or synergistic interactions with other compounds in combination studies.

Application
Selection Property
Validation Focus
Anti-inflammatory negative control
Lack of reported anti-inflammatory activity
Assay baseline and false-positive differentiation
Chromone SAR scaffold
C-2 hydroxymethyl substitution; synthetic tractability
Structure-activity relationship exploration
Phytochemical reference standard
Known constituent of Harrisonia perforata
LC-MS or GC-MS identity confirmation
Antimycobacterial assay control
Reported weak MIC (50 μg/mL)
Assay sensitivity and combination study context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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